molecular formula C10H13NO2 B1580716 Ethyl 2,4-dimethylnicotinate CAS No. 37669-78-6

Ethyl 2,4-dimethylnicotinate

Cat. No. B1580716
CAS RN: 37669-78-6
M. Wt: 179.22 g/mol
InChI Key: DIZHKKYVLBSXAW-UHFFFAOYSA-N
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Patent
US05726172

Procedure details

The 2,4-dimethyl-3-carboethoxypyridine (11.3 g, 63.1 mmol) in distilled THF (375 mL) under nitrogen was cooled to 0° C. and lithium aluminum hydride (1M in THF, 63.1 mL) was added dropwise. The reaction was stirred for 18 hours at room temperature then cooled to 0° C. and quenched with EtOAc (2.5 mL), then H2O (2.5 mL), then 15% NaOH (2.5 mL), followed by H2O (7.5 mL). The solution was filtered and the solvent removed under reduced pressure to give the desired 2,4-dimethyl-3-hydroxymethylpyridine.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
63.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8](OCC)=[O:9])=[C:6]([CH3:13])[CH:5]=[CH:4][N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([CH3:13])[CH:5]=[CH:4][N:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CC1=NC=CC(=C1C(=O)OCC)C
Name
Quantity
375 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
63.1 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with EtOAc (2.5 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC=CC(=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.